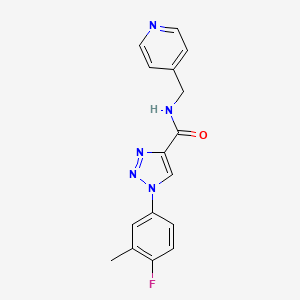

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

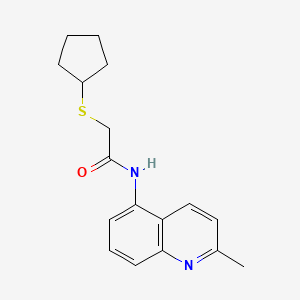

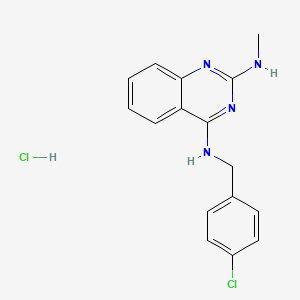

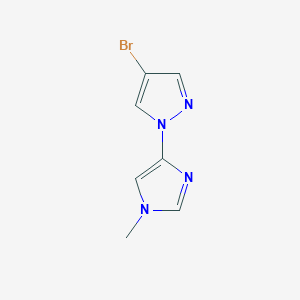

The compound "1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide" is a multifaceted molecule that incorporates several functional groups, including a triazole ring, a carboxamide group, and a fluorinated aromatic system. This compound is structurally related to various molecules studied for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the use of azide and alkyne precursors in a cycloaddition reaction, a process known as the Huisgen cycloaddition or click chemistry. For instance, the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from N-phenyl-(pyridin-2-yl)carbohydrazonamide and itaconic anhydride demonstrates the versatility of triazole synthesis under varying reaction conditions . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction followed by cyclization, showcasing the complexity of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was determined and compared with DFT calculations, revealing consistency between the optimized molecular structure and the experimental data . The conformational analysis of N-(fluorophenyl)pyridinecarboxamides also provides insights into the roles of substituents on molecular conformation and supramolecular aggregation .

Chemical Reactions Analysis

The reactivity of triazole derivatives can lead to various chemical transformations. For instance, the reaction of N3-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride results in alkenoic acid derivatives, highlighting the potential for chemical modifications . Additionally, the Fries rearrangement of heterocyclic amides under microwave-assisted, catalyst- and solvent-free conditions exemplifies the innovative approaches to chemical synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which are important for biological activity. The study of Co(II) and Ni(II) complexes with 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole demonstrates the chelating ability of triazole ligands and their potential applications in coordination chemistry . The antimicrobial activities of triazole-containing alkenoic acid derivatives also underscore the biological relevance of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and characterized within the context of discovering new molecules with potential biological activities. One study focused on the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to clinical trials (Schroeder et al., 2009).

- Another research avenue explored the use of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This study highlights the versatility of such compounds in generating biologically active derivatives (Riyadh, 2011).

Biological Applications

- Certain derivatives of the compound have been investigated for their potential as chemosensors. For instance, a study synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

- The antimicrobial and antitumor activities of related compounds have been screened, revealing significant effects against various cancer cell lines and pathogens. This underscores the potential therapeutic applications of these molecules in oncology and infectious diseases (Bayrak et al., 2009).

Mechanistic Insights

- A detailed mechanistic study of the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles provided insights into the reaction pathways and theoretical basis for designing and synthesizing new triazole derivatives. This research contributes to the fundamental understanding of chemical synthesis processes (Gu & Lu, 2020).

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-11-8-13(2-3-14(11)17)22-10-15(20-21-22)16(23)19-9-12-4-6-18-7-5-12/h2-8,10H,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLHHCPWSLHXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)